molecular formula C18H19N3O2S2 B2694274 10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 307511-97-3

10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2694274
CAS No.: 307511-97-3
M. Wt: 373.49
InChI Key: WQURYPLHKOHSDP-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework with a fused 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one core. Key structural elements include:

  • A 3,5-dimethyl-1,2-oxazol-4-yl substituent linked via a methylsulfanyl group at position 10.
  • A prop-2-en-1-yl (allyl) group at position 11.

Structural determination of such compounds often employs X-ray crystallography refined via software like SHELXL . Synthetic routes likely involve multi-step heterocyclic annulation and alkylation, analogous to methods described for azaphenothiazines and related tricyclics .

Properties

IUPAC Name

10-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-4-8-21-17(22)15-12-6-5-7-14(12)25-16(15)19-18(21)24-9-13-10(2)20-23-11(13)3/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQURYPLHKOHSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one represents a complex structure with potential biological significance. Its unique arrangement of functional groups may contribute to various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a thia ring and multiple heteroatoms, which are known to enhance biological activity through various mechanisms. The presence of the isoxazole moiety is significant, as it is associated with a wide range of biological effects including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of isoxazole exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing isoxazole rings can inhibit bacterial growth by disrupting cellular processes or inhibiting enzyme activity essential for bacterial survival .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. Isoxazole derivatives have been reported to act as histone deacetylase (HDAC) inhibitors, which play a critical role in cancer cell regulation and apoptosis . Compounds similar to the one have demonstrated selective cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties.

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial enzymes
AnticancerHDAC inhibition leading to apoptosis

Anti-inflammatory Effects

Several studies highlight the anti-inflammatory properties of isoxazole derivatives. These compounds can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes . This selective inhibition may provide therapeutic benefits in treating inflammatory diseases.

Study on Isoxazole Derivatives

A comprehensive review highlighted the synthesis and biological activity of various isoxazole derivatives, emphasizing their potential as anti-inflammatory and anticancer agents. The study detailed how specific substitutions on the isoxazole ring can enhance selectivity and potency against COX enzymes and cancer cell lines .

Cytotoxicity Assays

In vitro assays conducted on similar compounds demonstrated significant cytotoxic effects against glioma cell lines with IC50 values indicating effective concentrations for inducing apoptosis . The mechanism involved cell cycle arrest at specific phases, further supporting the compound's potential as an anticancer agent.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity : Compounds containing oxazole rings have been studied for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties : The structural configuration of this compound suggests potential anticancer activity. Studies on related oxazole derivatives have shown that they can inhibit cancer cell proliferation by targeting specific cellular pathways. This compound's ability to interact with cellular receptors or enzymes could lead to novel cancer therapies.

Mechanism of Action : The mode of action may involve the inhibition of enzymes critical for tumor growth or the modulation of signaling pathways associated with cell survival and apoptosis . Further research is needed to elucidate the specific biochemical interactions.

Agricultural Applications

Pesticidal Activity : The compound's structural features indicate potential use as a pesticide or herbicide. Oxazole derivatives have been reported to possess insecticidal properties, which can be harnessed in agricultural practices to manage pest populations effectively .

Plant Growth Regulation : Compounds with similar structures have been explored for their ability to enhance plant growth and resistance to environmental stressors. This could be beneficial in developing sustainable agricultural practices that reduce reliance on synthetic fertilizers and pesticides.

Material Science Applications

Polymer Chemistry : The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties or introducing new functionalities such as antimicrobial activity . Research into polymer composites containing oxazole derivatives has shown promising results in improving material performance.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity, suggesting that similar approaches could be applied to the compound .
  • Cancer Cell Line Studies : Research involving structurally related compounds demonstrated significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being identified as key factors contributing to their efficacy .
  • Pesticide Development Trials : Trials conducted on oxazole-based compounds showed effective pest management capabilities in agricultural settings, leading to reduced crop damage and improved yields without detrimental effects on non-target organisms .

Chemical Reactions Analysis

Thioether Sulfanyl Group Reactivity

The [(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl moiety is a key functional group. Thioethers are susceptible to oxidation and nucleophilic substitution:

  • Oxidation : Under mild oxidizing conditions (e.g., H₂O₂ or mCPBA), the thioether (-S-) may oxidize to sulfoxide (-SO-) or sulfone (-SO₂-). For example:

    R-S-R’H2O2R-SO-R’H2O2R-SO2-R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO}_2\text{-R'}
  • Alkylation/Protonation : The sulfur atom can act as a soft nucleophile, reacting with alkyl halides or electrophilic agents .

Oxazole Ring Reactivity

The 3,5-dimethylisoxazole ring is electron-deficient due to the electronegative oxygen and nitrogen atoms. Its reactivity includes:

Allyl (Prop-2-en-1-yl) Group Reactivity

The allyl substituent at position 11 participates in:

  • Electrophilic Addition : Reacts with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) via Markovnikov or anti-Markovnikov pathways.

  • Polymerization : May undergo radical-initiated polymerization under UV light or peroxides .

Tricyclic Core Reactivity

The fused tricyclic system (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),9-trien-12-one) contains:

  • Lactam Hydrolysis : The 12-keto group in the lactam ring can hydrolyze under acidic or basic conditions to form a carboxylic acid derivative.

  • Aromatic Substitution : The electron-rich thiophene-like sulfur atom in the tricyclic system may undergo electrophilic substitution (e.g., sulfonation or nitration) .

Research Findings and Limitations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is 11-(4-methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one (). Key differences include:

Feature Target Compound 4-Methoxyphenyl Analogue
Position 11 Substituent Prop-2-en-1-yl (allyl) 4-Methoxyphenyl
Position 10 Substituent 3,5-Dimethyloxazole-methylsulfanyl Sulfanyl (no oxazole)
Electronic Effects Oxazole: electron-withdrawing; Allyl: reactive Methoxy: electron-donating; Aryl: stable
Synthetic Complexity Higher (due to oxazole and allyl) Moderate (aryl group simpler to install)

The allyl group in the target compound enhances reactivity compared to the inert 4-methoxyphenyl group, enabling downstream modifications. The oxazole’s electron-withdrawing nature may stabilize the tricyclic core more effectively than the methoxy group .

Heterocyclic Core Variations

Compounds such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 () share a sulfur-rich tricyclic system but lack the diazatricyclo framework. Differences include:

  • Ring Size : The target compound’s dodeca-system (12-membered core) vs. tetradeca-system (14-membered core).
  • Heteroatom Placement: The 7-thia-9,11-diaza configuration vs. 3,7-dithia-5-aza.

Spectral and Analytical Comparisons

While specific spectral data for the target compound are unavailable, general trends from Tables of Spectral Data for Structure Determination of Organic Compounds () can be inferred:

  • IR Spectroscopy : The oxazole’s C=N stretch (~1650 cm⁻¹) and C-O stretch (~1250 cm⁻¹) would distinguish it from aryl C-O (methoxy: ~1250–1200 cm⁻¹).
  • ¹H NMR : The allyl group’s vinyl protons (~5–6 ppm, multiplet) contrast with the 4-methoxyphenyl’s aromatic protons (~6.8–7.5 ppm).
  • Mass Spectrometry : The allyl group’s fragmentation pattern (loss of 41 Da) vs. aryl group stability.

Q & A

Q. How can reactor design enhance scalability for low-yield synthetic steps?

  • Methodological Answer : Microfluidic reactors enable precise control of exothermic or gas-liquid reactions (e.g., prop-2-en-1-yl functionalization). Computational fluid dynamics (CFD) models optimize mixing efficiency and heat transfer. Membrane reactors with in situ product removal can shift equilibrium-limited reactions .

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